molecular formula C7H14N2O2 B14130227 Methyl (4S)-4-amino-1-methyl-D-prolinate CAS No. 732241-85-9

Methyl (4S)-4-amino-1-methyl-D-prolinate

Cat. No.: B14130227
CAS No.: 732241-85-9
M. Wt: 158.20 g/mol
InChI Key: WWDRZXVUQYMTLY-NTSWFWBYSA-N
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Description

Methyl (4S)-4-amino-1-methyl-D-prolinate is a chiral proline derivative characterized by a D-proline methyl ester backbone and a p-aminobenzenesulfonyl substituent. This compound is synthesized through a multi-step process involving the coupling of (4-nitrobenzyl)methanesulfonyl chloride with pyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by reduction using stannous chloride to yield the final product . Crystallographic studies confirm that bond lengths and angles within the molecule align with expected values for sulfonamide-prolinate hybrids, and its ORTEP diagram reveals a well-defined spatial arrangement .

Properties

CAS No.

732241-85-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m0/s1

InChI Key

WWDRZXVUQYMTLY-NTSWFWBYSA-N

Isomeric SMILES

CN1C[C@H](C[C@@H]1C(=O)OC)N

Canonical SMILES

CN1CC(CC1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Carboxybenzyl Protection and Sequential Functionalization

A landmark approach (ChemRxiv) begins with commercial (cis)-4-hydroxy-L-proline. The synthesis involves:

  • N-Carboxybenzyl (Cbz) Protection : (cis)-4-Hydroxy-L-proline is treated with benzyl chloroformate to install the Cbz group, stabilizing the amine during subsequent oxidations.
  • Oxidation to Ketone : Trichloroisocyanuric acid (TCICA) and TEMPO in ethyl acetate oxidize the alcohol to a ketone, yielding (4S)-4-oxo-L-proline.
  • Wittig Olefination : Propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (DMSO) introduce a propyl group via olefination, forming a trans-alkene intermediate.
  • Hydrogenation and N-Methylation : Catalytic hydrogenation (Pd/C, H₂) achieves syn-diastereoselectivity, followed by N-methylation using formaldehyde and Pd/C under hydrogen. Final hydrochloride salt formation yields the target compound in 44% overall yield.

Key Optimization : The use of DMSO as a solvent in the Wittig reaction prevents β-elimination, while TEMPO ensures chemoselective oxidation without epimerization.

D-Serine-Derived Synthesis via Garner’s Aldehyde

Aalto University developed a chiral pool strategy starting from D-serine:

  • Garner’s Aldehyde Formation : D-Serine is converted to a protected aldehyde via olefination, establishing the C4 stereocenter.
  • Diastereoselective Hydrogenation : Raney nickel catalyzes hydrogenation of an allylic alcohol intermediate, achieving an 86:14 syn/anti ratio. Recrystallization improves diastereomeric purity to 95:5.
  • Cyclization and Functionalization : Acid-mediated cyclization forms the pyrrolidine ring, followed by N-methylation and esterification.

Advantage : This route leverages serine’s inherent chirality, avoiding external chiral auxiliaries.

Chemoenzymatic Approaches from L-Isoleucine

Biocatalytic C–H Oxidation

A one-pot chemoenzymatic method (PMC) employs two iron-dependent oxygenases:

  • UcsF-Catalyzed Oxidation : L-Isoleucine is oxidized to (2S,3S)-3-methylproline via α-ketoglutarate-dependent hydroxylation.
  • GetF-Mediated Hydroxylation : Subsequent hydroxylation at C4 introduces the amino group with >99% enantiomeric excess (ee).
  • Esterification and N-Methylation : The resultant amino acid is esterified with methanol and methylated using iodomethane.

Yield : 62% over three steps, with no chromatographic purification required.

Reductive Amination and Domino Processes

Domino Scission–Oxidation–Amination

A domino strategy (ACS) modifies 4-hydroxyproline derivatives:

  • Scission of Hydroxyproline : Treatment with lead tetraacetate cleaves the pyrrolidine ring, generating a linear aldehyde.
  • Reductive Amination : Sodium cyanoborohydride mediates amination with methylamine, followed by cyclization to reform the pyrrolidine ring.
  • Esterification : Methylation of the carboxylic acid with diazomethane completes the synthesis.

Conditions : Mild, metal-free conditions preserve stereochemical integrity, achieving 78% yield.

Comparative Analysis of Methodologies

Method Starting Material Steps Overall Yield Stereoselectivity Scalability
Hydroxyproline Route (cis)-4-Hydroxy-L-proline 6 44% >99% ee Industrial
D-Serine Route D-Serine 8 31% 95:5 dr Laboratory
Chemoenzymatic L-Isoleucine 3 62% >99% ee Pilot-scale
Domino Process 4-Hydroxyproline 4 78% 92% ee Versatile for analogs

Key Findings :

  • The hydroxyproline route offers the highest scalability, leveraging inexpensive starting materials.
  • Chemoenzymatic methods excel in step economy and sustainability but require specialized biocatalysts.
  • Domino processes balance yield and flexibility, ideal for generating structural analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-amino-1-methyl-D-prolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Substitution: Reagents like acyl chlorides or anhydrides can be used to form amides or esters.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (4S)-4-amino-1-methyl-D-prolinate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-amino-1-methyl-D-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (4S)-4-amino-1-methyl-D-prolinate belongs to a class of sulfonamide-functionalized prolinate esters. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Stereochemical Variations

Methyl((4-aminobenzyl)sulfonyl)-L-prolinate Structural Features: This compound is the L-prolinate stereoisomer of the target molecule. Synthesis: Similar to the D-prolinate variant, it is synthesized via sulfonyl chloride coupling but uses L-proline methyl ester as the starting material. Key Differences: Crystallographic data indicate distinct dihedral angles between the sulfonyl group and the proline ring compared to the D-prolinate analog, which may influence reactivity in enantioselective reactions .

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Structural Features: Replaces the prolinate ester with a pyrrolidine sulfonyl group attached to an aniline moiety. Synthesis: Prepared via direct sulfonylation of pyrrolidine, bypassing the esterification step required for prolinate derivatives. Hirshfeld surface analysis and DFT studies highlight stronger N–H···O hydrogen bonds in this compound compared to prolinate analogs .

Functional Group Modifications

Methyl (S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoate Structural Features: A halogen-rich aromatic prolinate derivative with iodine and chlorine substituents. Key Differences: The bulky halogen groups introduce steric hindrance, limiting its utility in catalysis but enhancing affinity for halogen-binding proteins .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Synthesis Highlights Notable Properties
This compound D-proline methyl ester p-Aminobenzenesulfonyl Stannous chloride reduction Stereospecific crystal packing
Methyl((4-aminobenzyl)sulfonyl)-L-prolinate L-proline methyl ester p-Aminobenzenesulfonyl L-proline ester coupling Altered dihedral angles
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Pyrrolidine-aniline hybrid Pyrrolidine sulfonyl, aniline Direct sulfonylation Enhanced hydrogen bonding
Methyl (S)-2-amino-3-(...)-propanoate Halogenated aromatic prolinate Iodine, chlorine substituents Halogenation post-synthesis High steric hindrance

Research Implications

The structural and synthetic nuances of this compound highlight its advantages in stereospecific applications, such as chiral auxiliaries or enzyme inhibitors. In contrast, analogs like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline offer insights into hydrogen-bond-driven crystallography, while halogenated derivatives expand utility in targeted drug design.

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods ensure high enantiomeric purity of Methyl (4S)-4-amino-1-methyl-D-prolinate?

  • Methodological Answer : To achieve high stereochemical purity, employ asymmetric catalysis or chiral auxiliaries during key steps such as proline ring formation. For example, hydroxylamine-mediated protection of amino groups (as in ) can preserve stereochemistry. Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, as demonstrated in the synthesis of structurally similar vandetanib intermediates . Monitor enantiomeric excess via chiral HPLC or polarimetry, cross-referencing with literature data from SciFinder or Reaxys .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, NOESY) to confirm stereochemistry and functional groups. X-ray crystallography is essential for resolving absolute configuration, as shown in the analysis of (3R,4S,5R)-methyl derivatives, where single-crystal diffraction at 113 K confirmed P21 space group symmetry and planar cyclohexene conformations . IR spectroscopy can validate ester and amino functionalities.

Q. How can researchers verify the novelty of this compound?

  • Methodological Answer : Conduct a systematic literature review using SciFinder or Reaxys to cross-check synthetic routes, spectral data, and biological activity. Compare melting points, optical rotations ([α]D[\alpha]_D), and NMR shifts with existing databases. If discrepancies arise, refine characterization with advanced techniques like high-resolution mass spectrometry (HRMS) or solid-state NMR .

Advanced Research Questions

Q. How does the stereochemistry at C4 influence conformational stability and reactivity?

  • Methodological Answer : The (4S) configuration imposes steric constraints on the proline ring, favoring a semi-chair conformation, as observed in structurally related cyclohexene derivatives . Computational modeling (e.g., DFT or MD simulations) can predict reactivity trends, such as hindered nucleophilic attack at the ester group due to axial substituents. Validate predictions with kinetic studies under varying solvent polarities.

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, highlights differences in growth inhibition across six cancer cell lines (e.g., MCF-7 vs. SKMEL-28), emphasizing the need for dose-response curves and IC50_{50} validation. Use statistical tools (e.g., ANOVA) to identify outliers and confirm reproducibility .

Q. How can this compound serve as an intermediate in kinase inhibitor synthesis?

  • Methodological Answer : The prolinate scaffold is a precursor for tyrosine kinase inhibitors like vandetanib, targeting EGFR/VEGFR pathways. Incorporate the (4S)-amino group into bicyclic systems via Mitsunobu or Ullmann coupling, as seen in ’s synthesis of cyclohexene intermediates. Optimize reaction yields using Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase domain). Prioritize binding poses where the methyl ester and amino group form hydrogen bonds with active-site residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

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